![molecular formula C19H23N7O B2928381 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-isopropylphenyl)piperazine-1-carboxamide CAS No. 1058447-46-3](/img/structure/B2928381.png)
4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-isopropylphenyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-isopropylphenyl)piperazine-1-carboxamide” belongs to a class of organic compounds known as triazolopyridazines . These are aromatic heterocyclic compounds containing a triazole ring fused to a pyridazine ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a triazolo[4,3-b]pyridazine ring attached to a piperazine ring via a carboxamide group .科学的研究の応用
Antimicrobial Activity
Research has shown that derivatives of piperazine and triazolo-pyrazine, which share structural similarities with the mentioned compound, have been synthesized and evaluated for antimicrobial activity. These compounds exhibited good to high yields and were characterized using NMR, IR, and mass spectrometry techniques. One study disclosed that certain derivatives demonstrated superior antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Patil et al., 2021).
Antihistaminic and Anti-inflammatory Activity
Another area of interest is the synthesis of compounds for antihistaminic activity and inhibitory effect on eosinophil infiltration. Research involving fused pyridazines has indicated that certain derivatives exhibit both antihistaminic activities and an inhibitory effect on eosinophil chemotaxis. This highlights potential therapeutic applications for conditions such as atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Antidiabetic Activity
The compound's framework has been explored for its potential in antidiabetic drug development, particularly focusing on dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities. A study involving triazolo-pyridazine-6-yl-substituted piperazines found promising results in silico and in vitro, indicating strong inhibition potential and excellent antioxidant and insulinotropic activity (Bindu et al., 2019).
Cancer Treatment
Additionally, modifications of the triazolopyridazine moiety have been investigated for their potential in treating prostate cancer. Research has focused on the downregulation of the androgen receptor, a crucial target in castrate-resistant prostate cancer. Adjustments to the molecule's structure have led to clinical trials, emphasizing its potential application in cancer therapy (Bradbury et al., 2013).
Adenosine A2a Receptor Antagonism
Compounds containing the piperazine derivative and triazolo[1,5-a][1,3,5]triazine have been identified as potent and selective antagonists of the adenosine A2a receptor. This suggests potential applications in treating neurological disorders, such as Parkinson's disease, by exploring different diamines as replacements for the piperazinyl group (Vu et al., 2004).
将来の方向性
作用機序
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.
Result of Action
If it acts as a c-met kinase inhibitor, it could potentially inhibit tumor growth in cancer cells .
特性
IUPAC Name |
N-(4-propan-2-ylphenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-14(2)15-3-5-16(6-4-15)21-19(27)25-11-9-24(10-12-25)18-8-7-17-22-20-13-26(17)23-18/h3-8,13-14H,9-12H2,1-2H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYNROYLEPCVSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。